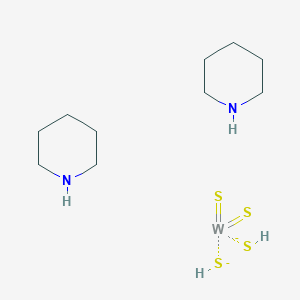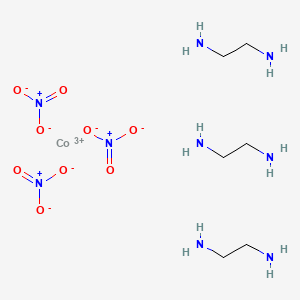
Atrazine-13C3,15N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atrazine-13C3,15N3 is a stable isotope-labeled compound of atrazine, a widely used herbicide. Atrazine is primarily employed to control broadleaf and grassy weeds in crops such as corn, sugarcane, and sorghum. The labeled version, this compound, contains carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications, particularly in tracing and quantification studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Atrazine-13C3,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the atrazine molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with isotopically labeled precursors, such as carbon-13 labeled cyanuric chloride and nitrogen-15 labeled amines.
Reaction Conditions: The labeled cyanuric chloride reacts with ethylamine and isopropylamine under controlled conditions to form this compound. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isotopically labeled precursors are used.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity and isotopic enrichment.
Quality Control: Rigorous quality control measures are implemented to verify the isotopic composition and purity of the final product
Analyse Des Réactions Chimiques
Types of Reactions
Atrazine-13C3,15N3 undergoes various chemical reactions, including:
Oxidation: Atrazine can be oxidized to form hydroxyatrazine.
Reduction: Reduction reactions can convert atrazine to deethylatrazine and deisopropylatrazine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions
Major Products
Hydroxyatrazine: Formed from oxidation.
Deethylatrazine and Deisopropylatrazine: Formed from reduction.
Substituted Atrazine Derivatives: Formed from nucleophilic substitution
Applications De Recherche Scientifique
Atrazine-13C3,15N3 is utilized in various scientific research fields:
Chemistry: Used as a tracer in studies involving the environmental fate and degradation of atrazine.
Biology: Employed in metabolic studies to understand the biotransformation of atrazine in organisms.
Medicine: Investigated for its potential endocrine-disrupting effects and its impact on human health.
Industry: Used in the development of analytical methods for detecting atrazine residues in environmental samples .
Mécanisme D'action
Atrazine-13C3,15N3 exerts its effects by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, blocking electron transport and disrupting the production of ATP and NADPH. This inhibition leads to the accumulation of reactive oxygen species, causing oxidative stress and cell damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Simazine: Another triazine herbicide with similar uses and mechanisms of action.
Propazine: A triazine herbicide with a slightly different chemical structure but similar applications.
Cyanazine: A triazine herbicide used for similar purposes but with different environmental and health impacts .
Uniqueness
Atrazine-13C3,15N3 is unique due to its isotopic labeling, which allows for precise tracing and quantification in scientific studies. This feature distinguishes it from other triazine herbicides, making it invaluable for research applications .
Propriétés
Formule moléculaire |
C8H14ClN5 |
|---|---|
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-13C3,1,3,5-15N3)1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+1,7+1,8+1,12+1,13+1,14+1 |
Clé InChI |
MXWJVTOOROXGIU-ZNLDTMSVSA-N |
SMILES isomérique |
CCN[13C]1=[15N][13C](=[15N][13C](=[15N]1)Cl)NC(C)C |
SMILES canonique |
CCNC1=NC(=NC(=N1)Cl)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


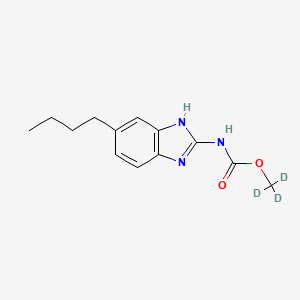
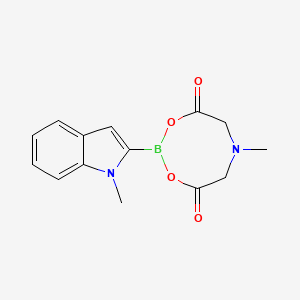
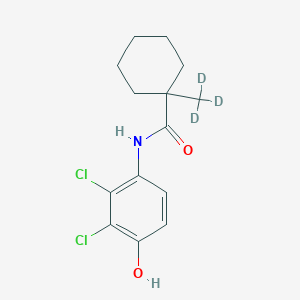
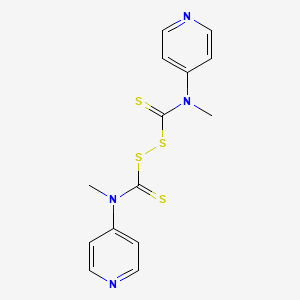

![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)
(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)



